N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Catalog No.
S2752307
CAS No.
92321-73-8
M.F
C14H22ClNO
M. Wt
255.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydroch...

CAS Number

92321-73-8

Product Name

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.79

InChI

InChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H

InChI Key

DOFCLOLKFGSRTG-UHFFFAOYSA-N

SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.Cl

Solubility

not available

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is a chemical compound classified as a phenylethylamine derivative. It features an ethyl group attached to the nitrogen atom, a tetrahydrofuran ring (specifically oxolan-2-yl) connected to the carbon chain, and a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous environments. The molecular formula for this compound is C14_{14}H21_{21}ClN2_{2}O, and it possesses a molecular weight of approximately 250.79 g/mol.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or secondary amines.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or oxolan-2-yl groups are replaced by other functional groups using alkyl halides or acyl chlorides.

Research indicates that N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been studied for its potential interactions with serotonin and dopamine receptors, suggesting implications for neurological functions. This compound may modulate signal transduction pathways by binding to these receptors, influencing various cellular responses.

The synthesis of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the following steps:

  • Formation of the Tetrahydrofuran Ring: The oxolan-2-yl group is synthesized through cyclization of a suitable diol precursor under acidic conditions.
  • Alkylation of Phenylethylamine: Phenylethylamine is alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Coupling Reaction: The synthesized oxolan-2-yl group is coupled with the alkylated phenylethylamine under conditions often facilitated by catalysts like palladium on carbon.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to produce the hydrochloride salt, which is then purified through recrystallization.

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several applications across various fields:

  • Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential effects on biological systems, particularly regarding neurotransmitter interactions.
  • Medicine: It holds promise for therapeutic applications, especially in treating neurological disorders.
  • Industry: This compound is used in developing novel materials and as an intermediate in pharmaceutical production.

Studies on N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride have focused on its interactions with neurotransmitter receptors. Specifically, it has been shown to bind to serotonin and dopamine receptors, which are crucial for regulating mood and behavior. Such interactions may lead to alterations in neurotransmission and signal transduction pathways within cells, highlighting its potential role in pharmacological applications.

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride can be compared with several related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamineMethyl group instead of ethylLower molecular weight and different receptor binding affinity
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrobromideHydrobromide salt formDifferent solubility properties compared to hydrochloride
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;acetateAcetate salt formDistinct stability and solubility characteristics

The uniqueness of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride lies in its specific combination of functional groups and the hydrochloride salt form, which enhances solubility and stability compared to its analogs.

Dates

Modify: 2024-04-15

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